molecular formula C13H30O3Si B1661985 Decyltrimethoxysilane CAS No. 5575-48-4

Decyltrimethoxysilane

カタログ番号 B1661985
CAS番号: 5575-48-4
分子量: 262.46 g/mol
InChIキー: KQAHMVLQCSALSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decyltrimethoxysilane, with the CAS No. 5575-48-4, is an alkoxy silane used for surface modification of inorganic materials . It is also known as KBM-3103C .


Synthesis Analysis

Decyltrimethoxysilane is synthesized and sold by various chemical companies. It is typically stored under inert gas and is sensitive to moisture . .


Molecular Structure Analysis

The molecular formula of Decyltrimethoxysilane is C13H30O3Si . It forms a self-assembled monolayer (SAM) on surfaces, which can change the interfacial properties of the material it is applied to .


Physical And Chemical Properties Analysis

Decyltrimethoxysilane is a liquid at room temperature . It has a specific gravity of 0.90 , a refractive index of 1.421 , and a molecular weight of 262.46 . It is also noted that it has a boiling point of 213.6±8.0 °C at 760 mmHg .

科学的研究の応用

1. Self-Assembled Monolayers on SiO2 and Porous SiOCH Dielectrics

  • Application Summary: Decyltrimethoxysilane (DTMOS) is used to form self-assembled monolayers (SAMs) on SiO2 and porous SiOCH films. These SAMs are emerging as materials that are candidates of barriers used in back-end-of–line interconnects of integrated circuits for future generations .
  • Methods of Application: SAMs were formed on the SiO2 and porous SiOCH films by using DTMOS precursor in vapor phase at a temperature of 100 °C .
  • Results or Outcomes: With O2 plasma irradiation, SAMs could successfully form on both SiO2 and p-SiOCH films, thereby enhancing the adhesion and dielectric breakdown field .

2. Self-Assembled Monolayers for Porous SiOCH Dielectrics

  • Application Summary: DTMOS is used to form SAMs on porous SiOCH films. These SAMs are emerging as materials to act as barriers in the back-end-of-line interconnects for advanced technological nodes .
  • Methods of Application: SAMs were formed on the porous SiOCH films by using DTMOS in the vapor phase .
  • Results or Outcomes: Both SAMs derived from DTMOS enhanced the breakdown field and time-dependent dielectric breakdown, provided Cu barrier capacity, and promoted adhesion with Cu .

3. Modification of Indium Tin Oxide (ITO) Electrode Surface

  • Application Summary: DTMOS is used to modify the surface of an indium tin oxide (ITO) electrode, which is commonly used in organic light-emitting diodes .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The interfacial properties of the ITO electrode varied with deposition time .

4. Self-Assembled Monolayers on SiO2 and Porous SiOCH Dielectrics

  • Application Summary: Decyltrimethoxysilane (DTMOS) is used to form self-assembled monolayers (SAMs) on SiO2 and porous SiOCH films. These SAMs are emerging as materials that are candidates of barriers used in back-end-of–line interconnects of integrated circuits for future generations .
  • Methods of Application: SAMs were formed on the SiO2 and porous SiOCH films by using DTMOS precursor in vapor phase at a temperature of 100 °C .
  • Results or Outcomes: With O2 plasma irradiation, SAMs could successfully form on both SiO2 and p-SiOCH films, thereby enhancing the adhesion and dielectric breakdown field .

5. Self-Assembled Monolayers for Porous SiOCH Dielectrics

  • Application Summary: DTMOS is used to form SAMs on porous SiOCH films. These SAMs are emerging as materials to act as barriers in the back-end-of-line interconnects for advanced technological nodes .
  • Methods of Application: SAMs were formed on the porous SiOCH films by using DTMOS in the vapor phase .
  • Results or Outcomes: Both SAMs derived from DTMOS enhanced the breakdown field and time-dependent dielectric breakdown, provided Cu barrier capacity, and promoted adhesion with Cu .

6. Modification of Indium Tin Oxide (ITO) Electrode Surface

  • Application Summary: DTMOS is used to modify the surface of an indium tin oxide (ITO) electrode, which is commonly used in organic light-emitting diodes .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The interfacial properties of the ITO electrode varied with deposition time .

4. Self-Assembled Monolayers on SiO2 and Porous SiOCH Dielectrics

  • Application Summary: Decyltrimethoxysilane (DTMOS) is used to form self-assembled monolayers (SAMs) on SiO2 and porous SiOCH films. These SAMs are emerging as materials that are candidates of barriers used in back-end-of–line interconnects of integrated circuits for future generations .
  • Methods of Application: SAMs were formed on the SiO2 and porous SiOCH films by using DTMOS precursor in vapor phase at a temperature of 100 °C .
  • Results or Outcomes: With O2 plasma irradiation, SAMs could successfully form on both SiO2 and p-SiOCH films, thereby enhancing the adhesion and dielectric breakdown field .

5. Self-Assembled Monolayers for Porous SiOCH Dielectrics

  • Application Summary: DTMOS is used to form SAMs on porous SiOCH films. These SAMs are emerging as materials to act as barriers in the back-end-of-line interconnects for advanced technological nodes .
  • Methods of Application: SAMs were formed on the porous SiOCH films by using DTMOS in the vapor phase .
  • Results or Outcomes: Both SAMs derived from DTMOS enhanced the breakdown field and time-dependent dielectric breakdown, provided Cu barrier capacity, and promoted adhesion with Cu .

6. Modification of Indium Tin Oxide (ITO) Electrode Surface

  • Application Summary: DTMOS is used to modify the surface of an indium tin oxide (ITO) electrode, which is commonly used in organic light-emitting diodes .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The interfacial properties of the ITO electrode varied with deposition time .

Safety And Hazards

Decyltrimethoxysilane is classified as a combustible liquid and causes skin and serious eye irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of contact with skin or eyes, it is recommended to wash with plenty of water .

特性

IUPAC Name

decyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30O3Si/c1-5-6-7-8-9-10-11-12-13-17(14-2,15-3)16-4/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAHMVLQCSALSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

252767-76-3
Record name Silane, decyltrimethoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252767-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60374133
Record name decyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyltrimethoxysilane

CAS RN

5575-48-4
Record name Decyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5575-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name decyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silane, decyltrimethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decyltrimethoxysilane
Reactant of Route 2
Reactant of Route 2
Decyltrimethoxysilane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Decyltrimethoxysilane
Reactant of Route 4
Reactant of Route 4
Decyltrimethoxysilane
Reactant of Route 5
Reactant of Route 5
Decyltrimethoxysilane
Reactant of Route 6
Reactant of Route 6
Decyltrimethoxysilane

Citations

For This Compound
286
Citations
MG Baek, JE Shin, DH Hwang, SH Kim, HG Park… - Crystals, 2020 - mdpi.com
Herein, we examined changes in the interfacial properties of organic light-emitting diodes when n-decyltrimethoxysilane (CH3SAM) was deposited on the surface of an indium tin oxide (…
Number of citations: 1 www.mdpi.com
YL Cheng, WF Peng, CY Lee, GS Chen, JS Fang - Coatings, 2022 - mdpi.com
Self-assembled monolayers (SAMs) are emerging as materials that are candidates of barriers used in back-end-of–line interconnects of integrated circuits for future generations. In this …
Number of citations: 1 www.mdpi.com
YL Cheng, J Kao, HW Zhang, CY Lee - Coatings, 2023 - mdpi.com
Self-assembled monolayers (SAMs) are the emerging materials to act as barriers in the back-end-of-line interconnects for advanced technological nodes. In this study, SAMs were …
Number of citations: 3 www.mdpi.com
YL Cheng, WF Peng, CY Lee - Thin Solid Films, 2022 - Elsevier
Self-assembled monolayer (SAM) is an attractive technology for back-end-of–line interconnects of integrated circuits for advanced technological nodes. In this study, SAMs were formed …
Number of citations: 2 www.sciencedirect.com
M Tenjimbayashi, R Togasawa… - Advanced Functional …, 2016 - Wiley Online Library
… Using this technology, superoleophilic wetting of decyltrimethoxysilane results in the design of a surface with π ‐interaction liquid adsorption, smoothness, and hydrophobicity (SPLASH)…
Number of citations: 98 onlinelibrary.wiley.com
J He, Y Xu, H Ma, Q Zhang, DG Evans… - Journal of colloid and …, 2006 - Elsevier
… It has been found that the silylation with n-decyltrimethoxysilane (DE) and 3-(trimethoxysilyl)propyl methacrylate (MA) following the lipase immobilization increases the surface …
Number of citations: 71 www.sciencedirect.com
HS Lee, JM Park, KH Hwang, HM Lim - Materials Science Forum, 2018 - Trans Tech Publ
… Silane coupling agents such as 3-aminopropyltriethoxysilane (APTES) of amino functional silane, decyltrimethoxysilane (DTMS) of alkyl functional silane and 3-(trimethoxysilyl) propyl …
Number of citations: 8 www.scientific.net
H Li, X Xu, T Shi - Materials Chemistry and Physics, 2012 - Elsevier
… Decyltrimethoxysilane possesses the optimum chain length for the 3–5 nm inner pore diameter MWCNTs while Lauryltrimethoxysilane for the other larger ones. In addition, it can be …
Number of citations: 2 www.sciencedirect.com
M Iijima, M Kobayakawa, H Kamiya - Journal of Colloid and Interface …, 2009 - Elsevier
… By adding decyltrimethoxysilane (DTMS) as silane alkoxides into the TiO 2 aqueous solution which were carefully diluted with methanol, DTMS slowly attached onto the TiO 2 surface …
Number of citations: 65 www.sciencedirect.com
H Song, A Gizzatov, W Wang, G Thomas… - Energy & …, 2022 - ACS Publications
… Functionalization of the core plugs was performed using n-decyltrimethoxysilane, 4-phenylbutyltrimethoxysilane, and 9-phenanthrenyltriethoxysilane. These functional groups were …
Number of citations: 1 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。